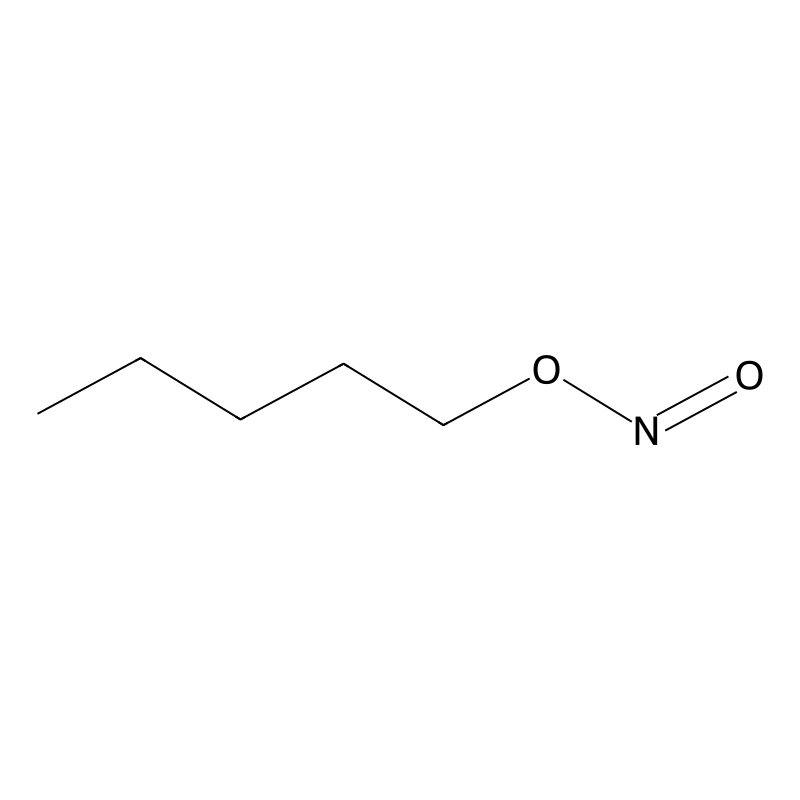

Amyl Nitrite

C5H11NO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H11NO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)

MISCIBLE WITH ETHER, ALCOHOL, CHLOROFORM

Very slightly soluble in water

Solubility in water: none

Synonyms

Canonical SMILES

Isoamyl nitrite (also known as isopentyl nitrite or amyl nitrite) is a highly versatile, organic-soluble alkyl nitrite primarily utilized as a nitrosating agent and a source of the nitrosonium ion (NO⁺) in synthetic chemistry. With a boiling point of approximately 99 °C, this clear, light yellow liquid offers distinct thermal handling advantages over lower-molecular-weight analogs. It is a critical reagent for nonaqueous diazotization, Sandmeyer-type halogenations, and the aprotic generation of benzyne from anthranilic acid. By enabling reactions in organic solvents such as acetonitrile, THF, and DMF, isoamyl nitrite allows chemists to bypass the harsh aqueous mineral acids required by traditional inorganic nitrites, preserving acid-sensitive functional groups during complex late-stage syntheses.

Substituting isoamyl nitrite with generic inorganic alternatives like sodium nitrite or highly volatile analogs like tert-butyl nitrite frequently leads to process failures or severe yield reductions. Sodium nitrite mandates the use of aqueous mineral acids, which rapidly hydrolyze acid-labile functional groups and immediately quench highly electrophilic intermediates—such as benzyne—to form unwanted phenol byproducts. Conversely, while tert-butyl nitrite allows for nonaqueous conditions, its low boiling point (61–63 °C) results in rapid evaporative loss during reactions requiring elevated temperatures (e.g., >65 °C), necessitating pressurized reactors to maintain stoichiometry. Isoamyl nitrite bridges this gap, providing both organic solubility and the thermal stability required for unpressurized, higher-temperature transformations without compromising functional group tolerance [1].

Superior Reagent Retention in Elevated-Temperature Cycloadditions

In the synthesis of 3,5-disubstituted isoxazoles via nitrile oxide intermediates, the choice of alkyl nitrite directly dictates process scalability and yield. Isoamyl nitrite (bp ~99 °C) remains in the liquid phase at elevated reaction temperatures, whereas tert-butyl nitrite (bp ~61 °C) suffers from severe evaporative loss. In a direct comparison for a complex hDGAT1 inhibitor precursor at 65 °C, substituting tert-butyl nitrite with isoamyl nitrite increased the yield from 16% to 28%, and generally drove yields up to 74–96% for standard substrates .

| Evidence Dimension | Processability and yield at elevated temperature (65 °C) |

| Target Compound Data | Isoamyl nitrite enables unpressurized reactions, yielding 28% for complex hDGAT1 inhibitors (74–96% for standard substrates) |

| Comparator Or Baseline | tert-Butyl nitrite yields only 16% due to evaporative reagent loss |

| Quantified Difference | 75% relative increase in yield for complex substrates by preventing reagent boil-off |

| Conditions | One-pot reaction of aldoximes and terminal alkynes in ethyl methyl ketone at 65 °C |

Procurement of isoamyl nitrite prevents reagent loss and avoids the need for pressurized reactors when performing nitrosations or cycloadditions above 60 °C.

Nonaqueous Diazotization for Acid-Sensitive Substrates

Traditional Sandmeyer reactions rely on sodium nitrite and strong aqueous acids, which are incompatible with complex pharmaceutical intermediates. Isoamyl nitrite serves as an organic-soluble source of the nitrosonium ion, enabling diazotization in anhydrous solvents like acetonitrile. This nonaqueous approach successfully yields cross-coupled products, such as diaryl sulfones and trifluoromethylated arenes, in 47–82% yields while fully preserving acid-labile functional groups (ethers, esters, amides) that would be destroyed under standard aqueous conditions [1].

| Evidence Dimension | Functional group tolerance in diazotization |

| Target Compound Data | Isoamyl nitrite in anhydrous acetonitrile preserves 100% of acid-labile groups, yielding 47–82% of target cross-coupled arenes |

| Comparator Or Baseline | Sodium nitrite requires aqueous HCl/H2SO4, causing rapid hydrolysis of sensitive groups |

| Quantified Difference | Complete elimination of acid-catalyzed hydrolysis side-reactions |

| Conditions | Copper-catalyzed Sandmeyer-type reactions in anhydrous organic solvents at 0–25 °C |

Allows buyers to perform late-stage functionalization on complex, acid-sensitive pharmaceutical intermediates without degradation.

Aprotic Aryne Generation from Anthranilic Acid

The generation of benzyne from anthranilic acid is a foundational method for synthesizing polycyclic aromatic compounds, but it requires strictly aprotic conditions. Utilizing isoamyl nitrite allows for the 100% aprotic generation of benzyne in solvents like THF or DCE. If aqueous sodium nitrite is used as a substitute, the introduced water acts as a nucleophile, immediately quenching the highly electrophilic benzyne intermediate to form phenol, completely preventing the desired Diels-Alder trapping by dienes .

| Evidence Dimension | Benzyne intermediate survival and trapping yield |

| Target Compound Data | Isoamyl nitrite enables efficient in situ trapping of benzyne by dienes in aprotic solvents |

| Comparator Or Baseline | Aqueous sodium nitrite results in 0% trapping, as water quenches the intermediate to form phenol |

| Quantified Difference | Complete shift from byproduct formation (phenol) to target cycloaddition product |

| Conditions | Diazotization of anthranilic acid followed by thermal decomposition and diene trapping |

Essential for synthesizing complex polycyclic aromatic compounds via aryne trapping where water must be strictly excluded.

Selective Nitrosation Under Mildly Basic Conditions

Certain phenolic substrates, such as 3-aryl-1-naphthols, fail to undergo correct nitrosation under standard acidic conditions. Isoamyl nitrite enables a unique basic nitrosation pathway. When reacted with isoamyl nitrite and potassium carbonate in DMF, these naphthols are successfully converted to 1,4-naphthoquinone monooximes in ~59% yield. In contrast, the standard aqueous acidic sodium nitrite method either fails to proceed or yields the incorrect ortho-nitrosated isomer [1].

| Evidence Dimension | Target yield and regioselectivity under non-acidic conditions |

| Target Compound Data | Isoamyl nitrite + K2CO3 in DMF yields ~59% of the target para-nitrosated 1,4-naphthoquinone monooxime |

| Comparator Or Baseline | Standard aqueous acidic sodium nitrite yields 0% of the target isomer (fails or gives ortho-isomer) |

| Quantified Difference | Enables successful para-nitrosation where traditional reagents completely fail |

| Conditions | Basic nitrosation in DMF with K2CO3 vs. aqueous acidic media |

Provides a critical alternative pathway for nitrosating substrates that are unreactive or undergo side-reactions in standard acidic media.

Aprotic Benzyne Generation for Polycyclic Synthesis

Where this compound is the right choice for generating arynes from anthranilic acid in THF or DCE, ensuring the highly reactive intermediate is trapped by dienes rather than being quenched by water to form phenol.

Elevated-Temperature Dipolar Cycloadditions

Where this compound is the right choice for in situ nitrile oxide generation at temperatures >65 °C, outperforming volatile analogs like tert-butyl nitrite by remaining in the liquid phase and driving higher yields of complex isoxazoles without pressurized equipment .

Late-Stage Nonaqueous Sandmeyer Reactions

Where this compound is the right choice for converting arylamines to aryl halides or trifluoromethylated arenes in anhydrous acetonitrile, preserving acid-labile functional groups that would degrade under standard sodium nitrite/HCl conditions[1].

Mild Basic Nitrosation of Phenols

Where this compound is the right choice for the selective para-nitrosation of complex naphthols in DMF/K2CO3, providing a viable pathway when traditional acidic nitrosation fails or yields incorrect regioselectivity [2].

References

- [3] Wang, X., et al. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds. Accounts of Chemical Research 2018, 51, 2, 496–506.

- [4] Kanno, H., et al. Nitrosation of Phenolic Substrates under Mildly Basic Conditions: Selective Preparation of p-Quinone Monooximes. The Journal of Organic Chemistry 2001, 66, 8, 2874–2880.

Purity

Physical Description

Isoamyl nitrite is a clear yellow liquid. (NTP, 1992)

Yellowish transparent liquid with a penetrating, somewhat fruity odor; Unstable, decomposed by light and air; [Merck Index] Colorless liquid; [MSDSonline]

Liquid

YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

205 to 210 °F at 760 mmHg (NTP, 1992)

99.2 °C

97-99 °C

Flash Point

less than 69 °F (NTP, 1992)

3 °C

Heavy Atom Count

Taste

Vapor Density

4.0 (Air=1)

Relative vapor density (air = 1): 4.0

Density

0.8528 at 68 °F (NTP, 1992) - Less dense than water; will float

0.875 @ 25 °C

Relative density (water = 1): 0.875

Odor

Appearance

Storage

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (10.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (10.14%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (10.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (92.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H341 (10.14%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

In angina pectoris, pain is eased by vasodilation of coronary arteries produced by amyl nitrite.

Basic pharmacological action of nitrites is to relax smooth muscle. Relaxation is nonspecific... /nitrites/

Amyl nitrite also has been used to produce changes in the intensity of heart murmurs. Murmurs resulting from stenosis of any of the 4 cardiac valves or from idiopathic hypertrophic subaortic stenosis will become louder after amyl nitrite administration. Murmurs resulting from aortic or mitral regurgitation usually decrease in intensity.

For more Therapeutic Uses (Complete) data for ISOAMYL NITRITE (8 total), please visit the HSDB record page.

Mechanism of Action

KEGG Target based Classification of Drugs

Lyases (EC4)

Phosphorus-oxygen lyases [EC:4.6.1.-]

GUCY1B [HSA:2983] [KO:K12319]

Vapor Pressure

26.3 [mmHg]

Vapor pressure, kPa at 20 °C: 3.5

Pictograms

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Amyl nitrite is readily absorbed via the respiratory tract...

Approx 1/3 of the inhaled amy nitrite is excreted in the urine.

Metabolism Metabolites

Amyl nitrite ... probably is rapidly hydrolyzed to isoamyl alcohol and nitrite ion.

Wikipedia

Drug Warnings

Since amyl nitrite increases intraocular pressure as well as that of cerebrospinal fluid, it should be used with caution in pt with glaucoma or cerebral hemorrhage.

Headache, the most frequent adverse effect may be severe (persistent or transient) and is perceived as a pulsating, throbbing sensation; headache is especially common after inhalation of amyl nitrite. /Nitrates and nitrites/

VET: Causes intense and rapid lowering of blood pressure and increases in heart rate.

For more Drug Warnings (Complete) data for ISOAMYL NITRITE (7 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

Prepared by nitrosation of isopentyl alcohol ... .

General Manufacturing Information

Incompatibilities: alcohol, antipyrine, caustic alkalies, alkaline carbonates, potassium iodide, bromides, ferrous salts.

Analytic Laboratory Methods

Storage Conditions

MATERIAL...STORED IN /COOL/ PLACES...PROVIDE ADEQUATE VENTILATION...LOCATE STORAGE AREA...AWAY FROM AREAS OF FIRE HAZARD... HIGHLY FLAMMABLE IE REDUCING OR EASILY OXIDIZED MATERIALS MUST BE KEPT APART FROM...OXIDIZING AGENTS, MATERIALS...SUSCEPTIBLE TO SPONTANEOUS HEATING...

Interactions

Stability Shelf Life

MOISTURE ACCELERATES DECOMP

Dates

2: Kishikawa N, Kondo N, Amponsaa-Karikari A, Kodamatani H, Ohyama K, Nakashima K, Yamazaki S, Kuroda N. Rapid determination of isoamyl nitrite in pharmaceutical preparations by flow injection analysis with on-line UV irradiation and luminol chemiluminescence detection. Luminescence. 2014 Feb;29(1):8-12. doi: 10.1002/bio.2466. Epub 2013 Jan 9. PubMed PMID: 23299968.

3: Filliatre L, Broséus J, Pissard S, Mekki C, Feugier P, Perrin J. Amyl nitrite inhalation, a "volatile" anemia. Am J Hematol. 2016 Jun;91(4):448. doi: 10.1002/ajh.24229. PubMed PMID: 26526075.

4: Lavon O, Bentur Y. Does amyl nitrite have a role in the management of pre-hospital mass casualty cyanide poisoning? Clin Toxicol (Phila). 2010 Jul;48(6):477-84. doi: 10.3109/15563650.2010.505573. Review. PubMed PMID: 20653465.

5: Cambal LK, Weitz AC, Li HH, Zhang Y, Zheng X, Pearce LL, Peterson J. Comparison of the relative propensities of isoamyl nitrite and sodium nitrite to ameliorate acute cyanide poisoning in mice and a novel antidotal effect arising from anesthetics. Chem Res Toxicol. 2013 May 20;26(5):828-36. doi: 10.1021/tx400103k. Epub 2013 Apr 19. PubMed PMID: 23536974; PubMed Central PMCID: PMC5555309.

6: Mullens AB, Young RM, Dunne MP, Norton G. The Amyl Nitrite Expectancy Questionnaire for Men who have Sex with Men (AEQ-MSM): a measure of substance-related beliefs. Subst Use Misuse. 2011;46(13):1642-50. doi: 10.3109/10826084.2011.599096. Epub 2011 Jul 27. PubMed PMID: 21793709.

7: Hendricks SK, Ross B, Colvard MA, Cahill D, Shy K, Benedetti TJ. Amyl nitrite: use as a smooth muscle relaxant in difficult preterm cesarean section. Am J Perinatol. 1992 Jul;9(4):289-92. PubMed PMID: 1352684.

8: Reggad A, Ficko C, Andriamanantena D, Flateau C, Rapp C. [Acute hemolytic anemia in an HIV patient after inhalation of amyl nitrite]. Med Mal Infect. 2012 Dec;42(12):619-20. doi: 10.1016/j.medmal.2012.07.008. Epub 2012 Nov 12. French. PubMed PMID: 23153833.

9: Greig LD, Leslie SJ, Gibb FW, Tan S, Newby DE, Webb DJ. Comparative effects of glyceryl trinitrate and amyl nitrite on pulse wave reflection and augmentation index. Br J Clin Pharmacol. 2005 Mar;59(3):265-70. PubMed PMID: 15752371; PubMed Central PMCID: PMC1884783.

10: Chrysant SG, Dunn FG, De Carvalho JG, Adamopoulos PN, Frolich ED. Action of Nitroglycerin and amyl nitrite in labile and essential hypertension: hemodynamic differences. Arch Intern Med. 1977 Dec;137(12):1702-5. PubMed PMID: 412475.

11: Minitti MP, Zhang Y, Rosenberg M, Brogaard RY, Deb S, Sølling TI, Weber PM. Far-UV photochemical bond cleavage of n-amyl nitrite: bypassing a repulsive surface. J Phys Chem A. 2012 Jan 19;116(2):810-9. doi: 10.1021/jp209727g. Epub 2012 Jan 9. PubMed PMID: 22175717.

12: Nicol LM, Mills NL, Starkey IR. Amyl nitrite induced cerebral and coronary vasospasm. QJM. 2011 Jan;104(1):83-4. doi: 10.1093/qjmed/hcq162. Epub 2010 Sep 15. PubMed PMID: 20843773.

13: Burkholder DB, Boes CJ. Silas Weir Mitchell on epilepsy therapy in the late 19th to early 20th centuries. Can J Neurol Sci. 2014 Nov;41(6):769-72. doi: 10.1017/cjn.2014.42. Epub 2014 Nov 10. PubMed PMID: 25384100.

14: Ayoub C, Geske JB, Larsen CM, Scott CG, Klarich KW, Pellikka PA. Comparison of Valsalva Maneuver, Amyl Nitrite, and Exercise Echocardiography to Demonstrate Latent Left Ventricular Outflow Obstruction in Hypertrophic Cardiomyopathy. Am J Cardiol. 2017 Dec 15;120(12):2265-2271. doi: 10.1016/j.amjcard.2017.08.047. Epub 2017 Sep 19. PubMed PMID: 29054275.

15: Dodds WJ, Stewart ET, Kishk SM, Kahrilas PJ, Hogan WJ. Radiologic amyl nitrite test for distinguishing pseudoachalasia from idiopathic achalasia. AJR Am J Roentgenol. 1986 Jan;146(1):21-3. PubMed PMID: 2866701.

16: Muehlschlegel JD, Lobato EB, Kirby DS, Arnaoutakis G, Sidi A. Inhaled amyl nitrite effectively reverses acute catastrophic thromboxane-mediated pulmonary hypertension in pigs. Ann Card Anaesth. 2007 Jul;10(2):113-20. PubMed PMID: 17644883.

17: Gruetter CA, Kadowitz PJ, Ignarro LJ. Methylene blue inhibits coronary arterial relaxation and guanylate cyclase activation by nitroglycerin, sodium nitrite, and amyl nitrite. Can J Physiol Pharmacol. 1981 Feb;59(2):150-6. PubMed PMID: 6112057.

18: Niarchos AP, Tahmooressi P, Tarazi RC. Comparison of heart rate and blood pressure response to amyl nitrite, isoproterenol, and standing before and during acute beta-adrenergic blockade with intravenous propranolol. Am Heart J. 1978 Jul;96(1):47-53. PubMed PMID: 655110.

19: Rifkin RD, Sharma SC, Spraragen S, Claunch B, Shackford H, Patton R. Detection of coronary artery disease by vasodilator thallium imaging of the heart with amyl nitrite inhalation: a pilot study. Clin Cardiol. 1991 Jan;14(1):43-8. PubMed PMID: 1673366.

20: Macefield G, Nail BS. Tachypnoeic response to amyl nitrite inhalation in the rabbit. Respir Physiol. 1985 Nov;62(2):169-79. PubMed PMID: 2867589.